![molecular formula C20H21N5O3 B2894046 3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2034286-06-9](/img/structure/B2894046.png)
3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,4-oxadiazole, a pyrrolidine, and a pyrimidinone. The 1,2,4-oxadiazole is a heterocyclic aromatic ring that contains three nitrogen atoms and one oxygen atom . The pyrrolidine is a saturated four-membered ring with one nitrogen atom. The pyrimidinone is a six-membered ring with two nitrogen atoms and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole and pyrimidinone rings are aromatic and planar, while the pyrrolidine ring is saturated and likely adopts a puckered conformation .Wissenschaftliche Forschungsanwendungen
Novel Polyimides for Metal Ion Removal
Novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties, based on a new aromatic diamine, were synthesized for the removal of Co(II) and Ni(II) ions from aqueous solutions, showcasing the application of such compounds in environmental remediation and water treatment (Mansoori & Ghanbari, 2015).
Heterocyclic Compounds for Biological Activities
A study on the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation and their evaluation for insecticidal and antibacterial potential highlights the potential of such compounds in developing new pharmaceuticals and agricultural chemicals (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents
Research into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents provides an example of the therapeutic applications of complex heterocyclic compounds, indicating their potential in the treatment of cancer and inflammation (Rahmouni et al., 2016).
Antimicrobial Schiff Bases
The antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives demonstrates their effectiveness against bacterial and fungal strains, suggesting their role in developing new antimicrobials (Bhat, Al-Omar, & Siddiqui, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that oxadiazole derivatives appear in a variety of pharmaceutical drugs . These compounds are often involved in interactions with various protein targets, depending on the specific functional groups present in the molecule.
Mode of Action
It has been suggested that similar compounds may promote the readthrough of premature termination codons . This could potentially result in the production of full-length, functional proteins from genes that contain nonsense mutations .
Biochemical Pathways
The readthrough of premature termination codons can potentially affect a wide range of biochemical pathways, depending on the specific genes that are affected .
Result of Action
If this compound does indeed promote the readthrough of premature termination codons, it could potentially result in the production of full-length, functional proteins from genes that contain nonsense mutations . This could have a wide range of effects at the molecular and cellular level, depending on the specific genes that are affected.
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-[2-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-14(2)21-11-25(20(13)27)10-18(26)24-8-16(15-6-4-3-5-7-15)17(9-24)19-22-12-28-23-19/h3-7,11-12,16-17H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBZCWCFMKYXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.